(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate can undergo further reactions to introduce the butyl, cyclopropyl, and methyl groups, as well as the piperazino and sulfonyl moieties.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthetic route is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can disrupt the signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
TRK inhibitors: Compounds like larotrectinib and entrectinib, which also target TRKs, can be compared to (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3S/c1-4-5-12-31-25-24(19(3)28-31)22(17-23(27-25)20-8-9-20)26(32)29-13-15-30(16-14-29)35(33,34)21-10-6-18(2)7-11-21/h6-7,10-11,17,20H,4-5,8-9,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWGEGSAUJZRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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